molecular formula C25H24N2O3S B11377224 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone

Cat. No.: B11377224
M. Wt: 432.5 g/mol
InChI Key: CXFRNJVVQKBAAB-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is a complex organic compound that features a combination of isoquinoline and dibenzo-thiazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and dibenzo-thiazine intermediates, followed by their coupling under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: Lacks the ethyl group and dioxido functionality.

    1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone: Lacks the dioxido functionality.

Uniqueness

1-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(9-ethyl-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)ethanone

InChI

InChI=1S/C25H24N2O3S/c1-2-18-11-12-23-22(15-18)21-9-5-6-10-24(21)31(29,30)27(23)17-25(28)26-14-13-19-7-3-4-8-20(19)16-26/h3-12,15H,2,13-14,16-17H2,1H3

InChI Key

CXFRNJVVQKBAAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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